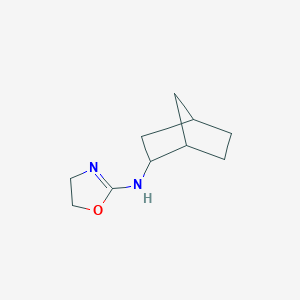
N-(2-Oxazolin-2-yl)-2-norbornanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Norbornanamine, N-(2-oxazolin-2-yl)- is a chemical compound with the molecular formula C10H16N2O. It is a derivative of norbornane, a bicyclic hydrocarbon, and contains an oxazoline ring, which is a five-membered heterocycle with one nitrogen and one oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Norbornanamine, N-(2-oxazolin-2-yl)- typically involves the reaction of norbornanamine with an oxazoline derivative. One common method is the reaction of norbornanamine with 2-chloro-2-oxazoline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of 2-Norbornanamine, N-(2-oxazolin-2-yl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-Norbornanamine, N-(2-oxazolin-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazoline derivatives.
Reduction: Reduction of the oxazoline ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazoline ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxazoline derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced oxazoline rings.
Substitution: Compounds with new functional groups replacing the oxazoline ring.
Wissenschaftliche Forschungsanwendungen
2-Norbornanamine, N-(2-oxazolin-2-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Norbornanamine, N-(2-oxazolin-2-yl)- involves its interaction with molecular targets through the oxazoline ring. The nitrogen and oxygen atoms in the oxazoline ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound can also undergo ring-opening reactions, which can further influence its activity and interactions .
Vergleich Mit ähnlichen Verbindungen
2-Norbornanamine, N-(2-oxazolin-2-yl)- can be compared with other similar compounds such as:
2-Norbornanamine, N-(2-imidazolin-2-yl)-: Contains an imidazoline ring instead of an oxazoline ring, leading to different chemical reactivity and biological activity.
2-Norbornanamine, N-(2-thiazolin-2-yl)-: Contains a thiazoline ring, which includes sulfur, resulting in distinct properties and applications.
2-Norbornanamine, N-(2-pyrrolidin-2-yl)-:
The uniqueness of 2-Norbornanamine, N-(2-oxazolin-2-yl)- lies in its oxazoline ring, which provides specific reactivity and interaction capabilities not found in its analogs .
Eigenschaften
CAS-Nummer |
101832-33-1 |
|---|---|
Molekularformel |
C10H16N2O |
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
N-(2-bicyclo[2.2.1]heptanyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H16N2O/c1-2-8-5-7(1)6-9(8)12-10-11-3-4-13-10/h7-9H,1-6H2,(H,11,12) |
InChI-Schlüssel |
UBJQGXKAUYCWBB-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2NC3=NCCO3 |
Kanonische SMILES |
C1CC2CC1CC2NC3=NCCO3 |
Synonyme |
2-Oxazolamine,N-bicyclo[2.2.1]hept-2-yl-4,5-dihydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















